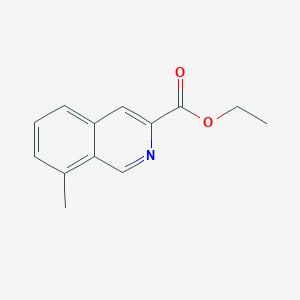

Ethyl 8-methylisoquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 8-methylisoquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12-7-10-6-4-5-9(2)11(10)8-14-12/h4-8H,3H2,1-2H3 |

InChI Key |

LMQBZLTUTXIUGP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC(=C2C=N1)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves transition metal-catalyzed annulation reactions starting from substituted benzimidates and diazocarbonyl compounds. The isoquinoline skeleton is constructed via cascade cyclization reactions catalyzed by CpIr(III) or CpRh(III) complexes under nitrogen atmosphere.

Iridium(III)-Catalyzed Synthesis from Benzimidates and α-Diazocarbonyl Compounds

A well-documented method involves the use of substituted ethyl benzimidates and ethyl 2-diazo-3-oxobutanoate as starting materials. The reaction is catalyzed by [Cp*IrCl2]2 in the presence of AgNTf2 in methanol solvent under nitrogen atmosphere at 50°C for 12 hours. The product is isolated by column chromatography.

- Substituted ethyl benzimidate (0.25 mmol)

- Ethyl 2-diazo-3-oxobutanoate (0.3 mmol)

- [Cp*IrCl2]2 (5 mol%)

- AgNTf2 (20 mol%)

- MeOH (2 mL)

- Temperature: 50°C

- Time: 12 h

- Atmosphere: Nitrogen

Representative product: Ethyl 1-ethoxy-3-methylisoquinoline-4-carboxylate (3aa)

- Yield: 73%

- Physical form: Yellow liquid

- Characterization: ^1H NMR, ^13C NMR, HR-MS consistent with expected structure

Table 1: Catalytic Performance Comparison for Synthesis of Isoquinoline Derivatives

| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | [Cp*IrCl2]2/AgNTf2 | MeOH | 50 | 73 |

| 2 | [Cp*RhCl2]2/AgSbF6 | MeOH | 50 | 79 |

| 3 | Cp*Co(CO)I2/AgSbF6 | MeOH | 50 | Trace |

| 4 | Cp*Co(CO)I2/AgSbF6 | MeOH | 120 | Trace |

Note: Rhodium catalyst showed slightly higher yield, but iridium catalyst is also effective and commonly used.

Table 2: Characterization Data of Ethyl 1-ethoxy-3-methylisoquinoline-4-carboxylate (3aa)

| Parameter | Data |

|---|---|

| ^1H NMR (CDCl3, 400 MHz) | δ 8.24 (d, J=8.2 Hz, 1H), 7.88 (d, J=8.5 Hz, 1H), 7.64 (t, J=8.3 Hz, 1H), 7.46 (t, J=7.6 Hz, 1H), 4.58 (q, J=7.1 Hz, 2H), 4.49 (q, J=7.1 Hz, 2H), 2.61 (s, 3H), 1.48 (t, J=7.1 Hz, 3H), 1.44 (t, J=7.1 Hz, 3H) |

| ^13C NMR (CDCl3, 100 MHz) | δ 169.3, 165.5, 149.1, 135.9, 131.3, 126.1, 124.4, 123.8, 117.7, 117.2, 62.4, 61.4, 23.5, 14.7, 14.6 |

| HR-MS (ESI) | m/z calcd for C15H17NO3 [M+H]+: 260.1281; found: 260.1281 |

This method allows for the introduction of the methyl group at the 8-position by using appropriately substituted benzimidates.

Alternative Catalytic Systems and Substrate Variations

Other isoquinoline derivatives such as ethyl 1-ethoxy-3,6-dimethylisoquinoline-4-carboxylate and ethyl 1-ethoxy-6-methoxy-3-methylisoquinoline-4-carboxylate have been synthesized using similar conditions, demonstrating the versatility of this catalytic system.

Notes on Reaction Conditions and Purification

- All reactions are conducted under an inert nitrogen atmosphere to prevent oxidation or moisture interference.

- After reaction completion, the mixture is concentrated and purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

- The products are characterized by NMR and high-resolution mass spectrometry to confirm structure and purity.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | Substituted ethyl benzimidate + ethyl 2-diazo-3-oxobutanoate | Starting materials for isoquinoline synthesis |

| 2 | Catalyst: [Cp*IrCl2]2 + AgNTf2, MeOH, 50°C, N2 atmosphere | Catalyzed cascade cyclization to form isoquinoline core |

| 3 | Stirring for 12 h | Reaction completion |

| 4 | Concentration and silica gel chromatography | Isolation and purification of product |

| 5 | Characterization by NMR and HR-MS | Structure confirmation and purity check |

Research Outcomes and Authority

This preparation method is reported by Xiaobo Yang et al. from the College of Chemistry & Chemical Engineering, Shenyang Normal University, and published in RSC Advances (2016), a reputable peer-reviewed journal of the Royal Society of Chemistry. The method is supported by detailed experimental procedures, catalytic performance comparisons, and full characterization data, demonstrating its reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 8-methylisoquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.

Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 8-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 8-methylisoquinoline-3-carboxylate belongs to a broader class of substituted isoquinoline and quinoline carboxylates. Key structural variations among analogs include differences in substituents (e.g., halogens, methoxy, nitro) and their positions on the aromatic ring. These modifications significantly influence physical properties, reactivity, and biological activity.

Table 1: Structural Comparison of Selected Compounds

Physical and Chemical Properties

Table 2: Physical Properties of Selected Compounds

The methyl substituent in this compound likely enhances lipophilicity compared to halogenated analogs, improving membrane permeability in biological systems.

Q & A

Q. What are the optimal synthetic routes for Ethyl 8-methylisoquinoline-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via multi-step protocols involving cyclization and esterification. A common approach involves:

Cyclization of substituted anilines with β-ketoesters under acidic conditions to form the isoquinoline core.

Selective methylation at the 8-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Esterification of the carboxylic acid intermediate with ethanol under reflux, catalyzed by H₂SO₄ or DCC (dicyclohexylcarbodiimide).

Key variables affecting yield include temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometry of methylating agents. Impurities often arise from incomplete cyclization or over-alkylation, requiring purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm substituent positions. For example, the methyl group at C8 appears as a singlet (~δ 2.5 ppm), while the ester carbonyl (C3) resonates at ~δ 165–170 ppm in ¹³C NMR.

- X-ray Crystallography: Single-crystal diffraction (using SHELXL ) resolves bond angles and torsional strain. The isoquinoline ring typically adopts a planar conformation, with the ester group exhibiting slight distortion due to steric hindrance from the C8 methyl group. Hydrogen bonding between the ester oxygen and adjacent substituents may influence packing symmetry .

Q. How is the compound’s solubility and stability profiled for in vitro assays?

Methodological Answer:

- Solubility: Tested in DMSO (primary solvent for biological assays), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy. The methyl group at C8 enhances lipophilicity, reducing aqueous solubility but improving membrane permeability.

- Stability: Assessed via HPLC under accelerated conditions (40°C, 75% humidity). Degradation products (e.g., hydrolyzed carboxylic acid) are monitored over 72 hours. Stabilizers like ascorbic acid (0.1% w/v) are added to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications at C8 influence bioactivity, and what contradictions exist in SAR studies?

Methodological Answer:

- SAR Insights: The C8 methyl group enhances binding to hydrophobic pockets in target enzymes (e.g., topoisomerase II). However, conflicting data exist:

- Antimicrobial Studies: Methyl substitution improves activity against Gram-positive bacteria (MIC ~2 µg/mL) but reduces efficacy against Gram-negative strains due to efflux pump interactions .

- Neuroprotective Assays: Methylation at C8 decreases antioxidant activity compared to hydroxylated analogs, suggesting steric hindrance limits radical scavenging .

- Contradiction Resolution: Use molecular dynamics simulations (e.g., GROMACS) to model ligand-enzyme interactions. Compare binding free energies (ΔG) of methyl vs. hydroxyl substituents to reconcile discrepancies .

Q. What strategies mitigate crystallographic disorder in this compound derivatives?

Methodological Answer: Crystallographic disorder often arises from flexible ester groups or solvent inclusion. Mitigation approaches include:

Cryocrystallography: Collect data at 100 K to minimize thermal motion.

Twinned Refinement: Use SHELXL’s TWIN/BASF commands for datasets with pseudo-merohedral twinning.

Solvent Masking: Apply SQUEEZE (PLATON) to model disordered solvent regions. Example: A recent study achieved R1 = 0.039 by masking unresolved DMSO molecules .

Q. How can computational models predict metabolic pathways and toxicity?

Methodological Answer:

- In Silico Tools:

- CYP450 Metabolism: Use StarDrop’s P450 Module to identify likely oxidation sites (e.g., C4 or C5 positions).

- Toxicity Prediction: Employ Derek Nexus to flag hepatotoxicity risks from ester hydrolysis (carboxylic acid metabolites).

- Validation: Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). LC-MS/MS quantifies metabolites like 8-methylisoquinoline-3-carboxylic acid .

Q. What experimental designs optimize enantiomeric purity in chiral derivatives?

Methodological Answer:

- Chiral Resolution: Use HPLC with a Chiralpak IA column (n-hexane/isopropanol, 90:10) to separate enantiomers.

- Asymmetric Synthesis: Employ Evans’ oxazolidinone auxiliaries during esterification to induce stereoselectivity. Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy. Recent trials achieved >95% ee using (S)-tert-leucine-derived catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.